6-Bromo- vs. 6-Chloro-Cinnoline Derivative Comparison in Dual PTP1B/TC-PTP Inhibitory Activity
In a systematic evaluation of 3-(hydroxymethyl)cinnoline-4(1H)-one derivatives, the 6-bromo-substituted analog (Compound 4) and 6-chloro-substituted analog (Compound 3) were identified as the two most potent compounds among the series, both exhibiting mixed PTP1B/TC-PTP dual inhibitory activity [1]. The 6-bromo derivative demonstrated in vivo efficacy comparable to the 6-chloro analog in obese Wistar rat models, with both compounds producing decreases in body weight and food intake, improved glucose tolerance, and attenuated hyperinsulinemia and insulin resistance following five-day administration [1]. This establishes the 6-bromo substitution as a viable, functionally validated alternative to the 6-chloro substitution in this pharmacologically relevant scaffold.
| Evidence Dimension | PTP1B/TC-PTP dual inhibitory activity in vivo (obese rat model) |
|---|---|
| Target Compound Data | 6-Bromo-3-(hydroxymethyl)cinnolin-4(1H)-one decreased body weight, reduced food intake, improved glucose tolerance, and attenuated hyperinsulinemia/insulin resistance after 5-day administration |
| Comparator Or Baseline | 6-Chloro-3-(hydroxymethyl)cinnolin-4(1H)-one (Compound 3) demonstrated comparable in vivo efficacy |
| Quantified Difference | Both 6-bromo and 6-chloro derivatives exhibited the highest activity among the series tested; no statistically significant efficacy difference between the two analogs was observed in the in vivo metabolic parameters evaluated |
| Conditions | Obese male Wistar rats; five-day oral administration; parameters assessed: body weight, food intake, glucose tolerance, insulin resistance, leptin levels |
Why This Matters
This head-to-head comparison validates that the 6-bromo substitution position can be functionally substituted for the 6-chloro position without loss of in vivo efficacy in this metabolic disorder model, providing procurement justification when bromine-containing analogs are required for synthetic accessibility or intellectual property considerations.
- [1] Babushkina AA, et al. Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones. International Journal of Molecular Sciences. 2023;24(5):4498. doi:10.3390/ijms24054498. View Source
